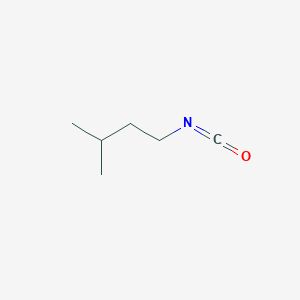

1-Isocyanato-3-methylbutane

Description

BenchChem offers high-quality 1-Isocyanato-3-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyanato-3-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNAQAROTUILLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167062 | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-65-0 | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isobutyl Isocyanate: Properties, Reactivity, and Handling

This guide provides a comprehensive technical overview of isobutyl isocyanate, a key intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2] As a reactive and hazardous compound, a thorough understanding of its physical characteristics, chemical behavior, and safe handling protocols is paramount for researchers and professionals in drug development and chemical synthesis. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.

Core Physicochemical Characteristics

Isobutyl isocyanate is a colorless, highly flammable liquid characterized by a pungent odor.[2] Its utility as a chemical intermediate is derived from the highly electrophilic carbon atom in the isocyanate group, which readily reacts with nucleophiles. A summary of its core physical and chemical data is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 1-isocyanato-2-methylpropane | [3] |

| Synonyms | Isobutyl isocyanate, 2-methylpropyl isocyanate | [3] |

| CAS Number | 1873-29-6 | [3][4] |

| Molecular Formula | C₅H₉NO | [3][4] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][3][5] |

| Boiling Point | 104.7 °C at 760 mmHg | [4] |

| Density | 0.87 g/cm³ | [4][6] |

| Vapor Pressure | 30.4 mmHg at 25°C | [4][6] |

| Flash Point | 17.1 °C | [4] |

| Refractive Index | 1.429 (at 20°C) | [4] |

| Solubility | Reacts with water; soluble in many organic solvents | [3][6][7] |

Molecular Structure and Spectroscopic Profile

The unique reactivity of isobutyl isocyanate is a direct consequence of its molecular structure, which can be elucidated through various spectroscopic techniques.

Caption: Molecular structure of isobutyl isocyanate.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2285 cm⁻¹ . Its high intensity and characteristic position make IR spectroscopy an excellent tool for monitoring reactions involving isocyanates, as the disappearance of this peak indicates consumption of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Prediction:

-

~3.1 ppm (doublet, 2H): The two protons on the carbon adjacent to the nitrogen (-CH₂-NCO) are expected to appear as a doublet due to coupling with the single proton of the methine group.

-

~1.9 ppm (multiplet, 1H): The single proton of the methine group (-CH-) will be split by the adjacent methyl and methylene protons, resulting in a complex multiplet.

-

~0.9 ppm (doublet, 6H): The six protons of the two equivalent methyl groups (-CH(CH₃)₂) will appear as a doublet due to coupling with the methine proton.

-

-

¹³C NMR Prediction:

-

~128 ppm: The carbon of the isocyanate group (-N=C=O) is expected to have a chemical shift in this region.

-

~52 ppm: The carbon of the methylene group (-CH₂-NCO).

-

~28 ppm: The carbon of the methine group (-CH-).

-

~20 ppm: The carbons of the two equivalent methyl groups (-CH(CH₃)₂).

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry, isobutyl isocyanate is expected to show a molecular ion peak (M⁺) at m/z = 99. Common fragmentation patterns would involve the loss of alkyl fragments. The mass spectrum for the isomeric tert-butyl isocyanate shows a base peak at m/z = 84, corresponding to the loss of a methyl group, which is a characteristic fragmentation for this structure. A similar loss might be observed for isobutyl isocyanate, though other fragmentation pathways are also likely.

Chemical Reactivity and Synthetic Applications

The isocyanate functional group is highly susceptible to nucleophilic attack, making isobutyl isocyanate a versatile reagent in organic synthesis. It is incompatible with a wide range of compounds, including amines, alcohols, aldehydes, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often reacting exothermically to release toxic gases.[5][7] Acids and bases can initiate vigorous or even explosive polymerization reactions.[5][7]

Caption: Key reactivity and incompatibilities of isobutyl isocyanate.

A primary application of isobutyl isocyanate is the synthesis of N-substituted carbamates (urethanes), which are precursors to various pharmaceuticals and agrochemicals.

Experimental Protocol: Synthesis of an N-Isobutyl Carbamate

This protocol details a general procedure for the reaction of isobutyl isocyanate with a primary alcohol to form a carbamate. Causality: The reaction is typically conducted under anhydrous conditions to prevent the isocyanate from reacting with water, which would produce an unstable carbamic acid that decomposes into an amine and carbon dioxide. An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric moisture.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or IR spectroscopy. The disappearance of the isocyanate starting material (and its strong IR peak at ~2270 cm⁻¹) serves as an endpoint indicator.

Methodology:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exotherm of the reaction.

-

Addition of Isobutyl Isocyanate: Slowly add isobutyl isocyanate (1.05 equivalents) dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/IR analysis indicates the complete consumption of the isocyanate.

-

Workup: Quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate. Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-isobutyl carbamate.

Caption: Synthesis of an N-isobutyl carbamate from isobutyl isocyanate.

Safety, Handling, and Disposal

Isobutyl isocyanate is a hazardous substance that requires strict safety protocols. It is classified as highly flammable, a poison inhalation hazard, and toxic upon ingestion or skin contact.[2][7][8]

Core Hazards

-

Health: The compound is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][3] Inhalation may lead to lung edema.[9] Like many isocyanates, it is a potential respiratory sensitizer and may cause an asthma-like allergy.[2]

-

Fire and Explosion: As a highly flammable liquid with a low flash point, its vapors can form explosive mixtures with air.[7][9] Containers may explode if heated or contaminated with water.[8]

-

Reactivity: It reacts violently with water and a wide range of other chemicals, as detailed in the reactivity section.[8]

Protocol for Safe Handling and Storage

Self-Validation: Adherence to these handling procedures is validated by the absence of accidental exposures, uncontrolled reactions, or spills. Regular checks of storage conditions and container integrity are essential.

-

Ventilation: All handling of isobutyl isocyanate must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use fire/flame resistant and impervious clothing. Wear chemically resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is required.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.

-

Store separately from incompatible materials, especially water, acids, bases, and strong oxidizing agents.[8]

-

Protocol for Spills and Disposal

Self-Validation: Successful neutralization is confirmed when no further gas evolution (CO₂) is observed. The final waste must be disposed of according to local, state, and federal regulations.

-

Spill Response:

-

Evacuate personnel from the area and eliminate all ignition sources.

-

Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.

-

Collect the absorbed material into a sealable container for disposal.

-

-

Decontamination/Disposal of Small Quantities:

-

Causality: Unreacted isocyanate must be safely neutralized before disposal. This is achieved by slow addition to a decontamination solution, which converts the reactive isocyanate into a less hazardous urea derivative.

-

Prepare a decontamination solution (e.g., 5% sodium carbonate and 1% detergent in water, or a solution of 90% water, 8% concentrated ammonia, and 2% detergent).

-

In a fume hood, slowly and carefully add the isobutyl isocyanate or the contaminated absorbent material to a large excess of the stirred decontamination solution. Be prepared for gas (CO₂) evolution.

-

Allow the mixture to stand for at least 24 hours to ensure complete reaction.

-

Dispose of the resulting mixture as hazardous waste through a licensed chemical disposal company.

-

References

- 1. parchem.com [parchem.com]

- 2. nj.gov [nj.gov]

- 3. guidechem.com [guidechem.com]

- 4. tert-Butylisocyanate(1609-86-5) MS [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Butyl isocyanate(111-36-4) 1H NMR spectrum [chemicalbook.com]

- 7. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]

- 8. Butyl isocyanate(111-36-4) IR Spectrum [chemicalbook.com]

- 9. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

molecular structure of isobutyl isocyanate

An In-depth Technical Guide to the Molecular Structure of Isobutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl isocyanate, a key intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals, possesses a unique molecular architecture that dictates its reactivity and utility.[1] This guide provides a comprehensive exploration of its molecular structure, from fundamental bonding and three-dimensional geometry to its characterization by modern spectroscopic techniques. By synthesizing theoretical principles with practical experimental insights, this document serves as an authoritative reference for professionals engaged in research and development involving this versatile compound.

Foundational Molecular Architecture

The structural identity of isobutyl isocyanate is rooted in the covalent linkage of an isobutyl group to an isocyanate functional group. Understanding this arrangement is fundamental to predicting its chemical behavior.

Chemical Formula and Connectivity

The molecular formula for isobutyl isocyanate is C₅H₉NO .[2][3][4] Its structure, formally named 1-isocyanato-2-methylpropane, consists of a branched four-carbon alkyl chain (isobutyl) attached to the nitrogen atom of the highly reactive isocyanate moiety (-N=C=O).[3][5][6]

dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

// Nodes for atoms C1 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; C2 [label="C"]; H4 [label="H"]; C3 [label="C"]; H5 [label="H"]; H6 [label="H"]; C4 [label="C"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; N [label="N", fontcolor="#4285F4"]; C5 [label="C"]; O [label="O", fontcolor="#EA4335"];

// Positioning C4 [pos="0,0!"]; C2 [pos="-1.5,0.5!"]; C1 [pos="-2.5,0!"]; C3 [pos="-1.5,-0.5!"]; N [pos="1.5,0!"]; C5 [pos="2.5,0!"]; O [pos="3.5,0!"]; H1 [pos="-3,0.5!"]; H2 [pos="-2.5,-0.5!"]; H3 [pos="-3,-0.1!"]; H4 [pos="-1.5,1!"]; H5 [pos="-2,-0.8!"]; H6 [pos="-1,-0.8!"]; H7 [pos="0.2,0.5!"]; H8 [pos="0.2,-0.5!"]; H9 [pos="-1.7,0.8!"];

// Edges for bonds C4 -- C2; C2 -- C1; C2 -- C3; C4 -- N; N -- C5 [style=bold, len=1.0]; C5 -- O [style=bold, len=1.0];

// Dummy nodes for H atoms for simplicity in this representation // Full Lewis structure would show all H's } graph { graph [layout = dot, rankdir=LR]; node [shape=none, margin=0, fontsize=12, fontcolor="#202124"]; edge [arrowhead=none];

subgraph {

rank=same;

CH3_1 [label=

// Connectivity CH3_1 -- CH; CH -- CH3_2; CH -- CH2; CH2 -- N; N -- C [style=double]; C -- O [style=double]; } END_DOT Caption: 2D Chemical Structure of Isobutyl Isocyanate.

Bonding, Hybridization, and Geometry

The isocyanate functional group (-N=C=O) is a cumulated system, analogous to carbon dioxide, with the central carbon atom forming double bonds with both the adjacent nitrogen and oxygen atoms.[7]

-

Hybridization:

-

The central carbon of the isocyanate group is sp hybridized , forming two pi bonds and two sigma bonds, resulting in a linear arrangement of the N=C=O atoms.

-

The nitrogen atom is best described as sp² hybridized . It forms a sigma bond with the isobutyl group's methylene carbon and a sigma bond with the isocyanate carbon. Its p-orbital participates in the pi system, and the lone pair resides in an sp² hybrid orbital.

-

The carbon atoms of the isobutyl group are all sp³ hybridized , leading to a tetrahedral geometry around each.

-

-

Bond Angles:

-

The N=C=O angle is nearly linear, approaching 180° .[7]

-

The geometry around the nitrogen atom is trigonal planar. However, the C-N=C bond angle is not a simple 120°. Due to the delocalized pi system and the steric influence of the isobutyl group, this angle is significantly wider, with computational models suggesting angles in the range of 120-145° for similar alkyl isocyanates.[8]

-

The bond angles within the isobutyl group (C-C-C and H-C-H) are approximately 109.5° , consistent with sp³ hybridization.

-

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.5]; edge [fontsize=9];

// Atoms C_iso_1 [label="C", pos="0,1.5!"]; C_iso_2 [label="C", pos="1,0.5!"]; C_iso_3 [label="C", pos="2,1.5!"]; C_iso_4 [label="CH₂", pos="2,0!"]; N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,0!"]; C_nco [label="C", pos="4,0!"]; O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,0!"];

// Hybridization Labels node [shape=plaintext, style="", fillcolor="none", fontsize=9]; sp3_1 [label="sp³", pos="0,1.8!"]; sp3_2 [label="sp³", pos="1,0.2!"]; sp3_3 [label="sp³", pos="2,1.8!"]; sp3_4 [label="sp³", pos="2,-0.3!"]; sp2_N [label="sp²", pos="3,-0.3!"]; sp_C [label="sp", pos="4,-0.3!"];

// Bonds edge [style=solid]; C_iso_1 -- C_iso_2; C_iso_3 -- C_iso_2; C_iso_2 -- C_iso_4; C_iso_4 -- N; edge [style=bold]; N -- C_nco; C_nco -- O;

// Angle Annotations node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; angle1 [label="~109.5°", pos="1,1!"]; angle2 [label="~140°", pos="3.5,0.4!"]; angle3 [label="~173°", pos="4.5,0.4!"]; } END_DOT Caption: Hybridization and Key Bond Angles in Isobutyl Isocyanate.

Spectroscopic Characterization: A Validating System

The definitive confirmation of isobutyl isocyanate's molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating analytical workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying the isocyanate functional group. The spectrum is dominated by an intense and sharp absorption band resulting from the asymmetric stretching vibration of the -N=C=O group.[9]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2275 - 2250 | Strong, Sharp | Asymmetric stretch of isocyanate (-N=C=O) |

| ~2960 | Medium-Strong | C-H asymmetric stretch (sp³ carbons) |

| ~2875 | Medium | C-H symmetric stretch (sp³ carbons) |

| ~1470 | Medium | C-H bending (CH₂ and CH₃) |

| ~1370 | Medium | C-H bending (gem-dimethyl of isobutyl) |

| Table 1: Key Infrared Absorption Bands for Isobutyl Isocyanate. |

The presence of the very strong peak around 2260 cm⁻¹ is a definitive marker for the isocyanate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic, showing three distinct sets of signals corresponding to the protons of the isobutyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Doublet (d) | 2H | -CH₂ -N=C=O |

| ~1.8 - 2.0 | Multiplet (m) | 1H | -CH (CH₃)₂ |

| ~0.9 - 1.0 | Doublet (d) | 6H | -CH(CH₃ )₂ |

| Table 2: Predicted ¹H NMR Spectroscopic Data for Isobutyl Isocyanate. |

The causality of this pattern is clear: the methylene (-CH₂-) protons are adjacent to one proton, appearing as a doublet. The six methyl (-CH₃) protons are also adjacent to one proton, appearing as a larger doublet. The lone methine (-CH-) proton is coupled to eight protons (two from the methylene and six from the methyls), resulting in a complex multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~122 - 125 | Isocyanate Carbon (-N=C=O ) |

| ~50 - 52 | Methylene Carbon (-CH₂ -N) |

| ~28 - 30 | Methine Carbon (-CH -) |

| ~19 - 21 | Methyl Carbons (-CH₃ ) |

| Table 3: Predicted ¹³C NMR Spectroscopic Data for Isobutyl Isocyanate. |

The isocyanate carbon is significantly deshielded and appears far downfield, a characteristic feature used for its identification.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For isobutyl isocyanate (MW = 99.13 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 99.

-

Key Fragments: Fragmentation often involves the loss of alkyl fragments. A prominent peak might be observed at m/z = 56, corresponding to the loss of a propyl radical (•C₃H₇), or at m/z = 43, corresponding to the isobutyl cation [C₄H₉]⁺, although rearrangements can be complex.

Reactivity Implications of Molecular Structure

The electronic structure of the isocyanate group is the primary determinant of its chemical reactivity. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes isobutyl isocyanate highly susceptible to attack by nucleophiles.[7]

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which decomposes into isobutylamine and carbon dioxide.[11][12][13]

These reactions are foundational to the use of isocyanates in the production of polyurethanes, agrochemicals, and pharmaceuticals.[14][15]

Experimental Protocols

Trustworthy analysis requires robust and well-defined experimental methodologies.

Synthesis Workflow: Thermolysis of Carbamates

One common laboratory-scale synthesis of isocyanates that avoids the use of highly toxic phosgene is the thermal decomposition of N-alkylcarbamates.[14][15]

// Nodes Start [label="Start: N-isobutylcarbamate\nand high-boiling solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Heating [label="Heat mixture in reactor\n(e.g., 200-450 °C)", shape=process]; Thermolysis [label="Thermolysis Occurs:\nCarbamate → Isobutyl Isocyanate + Alcohol"]; Distillation [label="Fractional Distillation of Reaction Mixture"]; Collection [label="Collect Isobutyl Isocyanate\n(b.p. ~102 °C)"]; Byproduct [label="Separate High-Boiling Solvent\nand Byproducts", shape=cylinder, fillcolor="#FBBC05"]; End [label="End: Purified Isobutyl Isocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Heating; Heating -> Thermolysis; Thermolysis -> Distillation; Distillation -> Collection; Distillation -> Byproduct [dir=back]; Collection -> End; } END_DOT Caption: Workflow for Synthesis via Carbamate Thermolysis.

Methodology:

-

Preparation: N-isobutylcarbamate is dissolved in a high-boiling, inert solvent (e.g., o-dichlorobenzene).

-

Thermolysis: The solution is passed through a heated flow reactor or heated under reflux at a temperature sufficient to induce elimination of the alcohol (typically >200 °C).[14][15]

-

Purification: The lower-boiling isobutyl isocyanate is continuously removed from the reaction mixture by fractional distillation to prevent reversible reactions.

-

Characterization: The final product's identity and purity are confirmed using the spectroscopic methods outlined below.

Spectroscopic Analysis Workflow

// Nodes Sample [label="Sample:\nPure Isobutyl Isocyanate", shape=invhouse, fillcolor="#FBBC05"]; IR_Prep [label="Prepare KBr pellet\nor neat liquid film"]; IR_Acq [label="Acquire IR Spectrum\n(4000-400 cm⁻¹)"]; NMR_Prep [label="Dissolve in CDCl₃\nwith TMS standard"]; NMR_Acq [label="Acquire ¹H and ¹³C NMR Spectra"]; MS_Prep [label="Dilute in volatile solvent\n(e.g., Hexane)"]; MS_Acq [label="Inject into GC-MS (EI mode)"]; Analysis [label="Correlate Data:\nIR, NMR, MS", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Confirm Structure\nC₅H₉NO", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> IR_Prep -> IR_Acq -> Analysis; Sample -> NMR_Prep -> NMR_Acq -> Analysis; Sample -> MS_Prep -> MS_Acq -> Analysis; Analysis -> Structure; } END_DOT Caption: Workflow for Spectroscopic Structure Verification.

Methodology:

-

Sample Handling: Due to its reactivity with water, isobutyl isocyanate must be handled under anhydrous conditions.[11][12][16]

-

IR Spectroscopy: A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and analyzed directly.

-

NMR Spectroscopy: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of tetramethylsilane (TMS) is added as an internal standard (0 ppm). Both ¹H and ¹³C spectra are then acquired.

-

Mass Spectrometry: The sample is diluted in a volatile solvent like hexane or dichloromethane. A small volume (e.g., 1 µL) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) to obtain the mass spectrum via electron ionization (EI).[9]

Conclusion

The is characterized by the distinct combination of a branched alkyl group and a linear, electrophilic isocyanate moiety. Its sp, sp², and sp³ hybridized centers create a unique three-dimensional geometry that is directly correlated with its characteristic spectroscopic signatures. The definitive identification and characterization of this molecule are achieved through a multi-technique approach, primarily involving IR, NMR, and mass spectrometry, which together provide an unassailable confirmation of its architecture. A thorough understanding of this structure is paramount for chemists and researchers who utilize its reactivity in the synthesis of complex and high-value molecules.

References

-

National Center for Biotechnology Information. (n.d.). Butyl isocyanate. PubChem. Retrieved from [Link]

-

New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: ISOBUTYL ISOCYANATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpropyl isocyanate. PubChem. Retrieved from [Link]

-

Gordeev, D. A., et al. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Butlerov Communications. Retrieved from [Link]

-

PubChemLite. (n.d.). Isobutyl isocyanate (C5H9NO). Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

ResearchGate. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Retrieved from [Link]

-

Haz-Map. (n.d.). Isobutyl isocyanate. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

Scilit. (n.d.). Structure of poly(N‐butyl isocyanate). Retrieved from [Link]

- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates. Retrieved from [Link]

-

ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]

-

ResearchGate. (1982). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What is the CNC bond angle in methyl isocyanate?. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). n-Butyl isocyanate. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - Isobutyl isocyanate (C5H9NO) [pubchemlite.lcsb.uni.lu]

- 6. Isobutyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 2-Methylpropyl isocyanate | C5H9NO | CID 61281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. butlerov.com [butlerov.com]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

Reactivity Profile of 1-Isocyanato-3-Methylbutane with Nucleophiles

An In-Depth Technical Guide

Abstract

1-Isocyanato-3-methylbutane, also known as isopentyl isocyanate, is a versatile aliphatic isocyanate that serves as a crucial building block in synthetic organic chemistry and materials science. Its reactivity is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O), making it susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive technical overview of the reactivity profile of 1-isocyanato-3-methylbutane with primary classes of nucleophiles, including alcohols, amines, water, and thiols. We will delve into the underlying reaction mechanisms, kinetic considerations, and the influence of catalysts and steric factors. This document is designed to be a field-proven resource, offering detailed experimental protocols, data presentation, and mechanistic diagrams to empower researchers in leveraging the unique chemistry of this compound for their applications.

Foundational Principles of Isocyanate Reactivity

The isocyanate functional group is a heterocumulene characterized by a linear N=C=O arrangement. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This electronic configuration makes it a prime target for nucleophilic addition reactions.[1] The general reactivity of isocyanates is influenced by several key factors:

-

Nucleophilicity: The rate of reaction is directly proportional to the strength of the nucleophile. Generally, amines are significantly more reactive than alcohols, which are in turn more reactive than thiols.[2][3]

-

Steric Hindrance: The bulky isobutyl group of 1-isocyanato-3-methylbutane, as well as steric hindrance on the nucleophile, can impede the approach to the electrophilic carbon, thereby reducing the reaction rate. This effect is particularly noticeable when comparing primary, secondary, and tertiary nucleophiles.[4]

-

Catalysis: Many isocyanate reactions are accelerated by catalysts. Bases, such as tertiary amines, and organometallic compounds, like dibutyltin dilaurate (DBTDL), are commonly employed to enhance reaction rates, particularly for less reactive nucleophiles like alcohols and thiols.[5][6]

-

Solvent Effects: The polarity of the solvent can influence reaction kinetics. Polar aprotic solvents are often used to facilitate these reactions.

The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines >> Primary Alcohols > Water ≈ Thiols > Secondary Alcohols >> Tertiary Alcohols [2]

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reaction with Alcohols: Urethane Synthesis

The reaction between 1-isocyanato-3-methylbutane and an alcohol yields a carbamate, commonly known as a urethane. This reaction is the cornerstone of polyurethane chemistry.[7]

Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. Theoretical and experimental studies suggest that the reaction can involve a multimolecular mechanism where additional alcohol molecules participate in the transition state, acting as a proton shuttle to facilitate the transfer of the hydroxyl proton to the isocyanate nitrogen.[7][8] This concerted mechanism avoids a high-energy zwitterionic intermediate.[8] The uncatalyzed reaction is often slow, especially with secondary or hindered alcohols.[5]

Kinetics & Catalysis: The reaction is typically second-order overall (first-order in both isocyanate and alcohol).[9] However, the kinetics can be complex due to auto-catalysis by the urethane product or catalysis by excess alcohol.[10][11] To achieve practical reaction rates, catalysts are almost always employed.

-

Tertiary Amines (e.g., DABCO, Triethylamine): These function as Lewis bases, activating the alcohol by forming a hydrogen-bonded complex, making the hydroxyl group a more potent nucleophile.[12]

-

Organotin Compounds (e.g., DBTDL): These act as Lewis acids, coordinating with the isocyanate's oxygen and nitrogen atoms, thereby increasing the electrophilicity of the carbon atom.[6]

Table 1: Relative Reactivity of Hydroxyl Groups with Isocyanates

| Hydroxyl Type | Relative Reactivity | Causality |

| Primary (-CH₂-OH) | 100 | Low steric hindrance allows for easy access to the isocyanate carbon.[4] |

| Secondary (>CH-OH) | ~30-40 | Increased steric bulk around the hydroxyl group impedes the nucleophilic attack.[4] |

| Tertiary (>C-OH) | ~1-5 | Severe steric hindrance makes the reaction extremely slow without strong catalysts and/or heat.[5] |

Experimental Protocol: Synthesis of Isopentyl N-phenylcarbamate

This protocol describes a model reaction between 1-isocyanato-3-methylbutane and phenol, catalyzed by triethylamine.

-

Reagent Preparation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenol (5.0 g, 53.1 mmol) in 40 mL of anhydrous toluene.

-

Add triethylamine (0.54 g, 5.3 mmol, 0.1 eq.) to the solution.

-

-

Reaction Execution:

-

Place the flask in an ice bath and stir for 10 minutes.

-

Slowly add 1-isocyanato-3-methylbutane (6.0 g, 53.0 mmol, 1.0 eq.) dropwise via a syringe over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction's progress by in-situ FTIR spectroscopy, observing the disappearance of the strong isocyanate peak (~2270 cm⁻¹).[13]

-

Once the reaction is complete (typically 2-4 hours), quench with 20 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Product Characterization:

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR to confirm the formation of the urethane linkage.

-

FTIR (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, urethane).

-

-

Reaction with Amines: Urea Synthesis

The reaction of 1-isocyanato-3-methylbutane with primary or secondary amines is extremely rapid and exothermic, producing a substituted urea.[14] This reaction is often orders of magnitude faster than the corresponding reaction with alcohols.[15]

Mechanism: The mechanism is a direct nucleophilic addition of the amine's lone pair of electrons to the isocyanate carbon, followed by a rapid proton transfer from the nitrogen to form the stable urea product.[16] Due to the high nucleophilicity of amines, this reaction typically proceeds to completion without the need for a catalyst.[17]

Kinetics: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[2] The reaction is highly efficient and is a cornerstone of polyurea synthesis.

Experimental Protocol: Synthesis of 1-Isopentyl-3-phenylurea

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, dissolve aniline (4.5 g, 48.3 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

-

-

Reaction Execution:

-

Place the flask in an ice bath and stir.

-

Add 1-isocyanato-3-methylbutane (5.5 g, 48.6 mmol, 1.0 eq.) dropwise via a syringe. An immediate exothermic reaction and formation of a white precipitate will be observed. Control the addition rate to maintain a low temperature.

-

-

Work-up and Characterization:

-

After stirring for 30 minutes at room temperature, remove the solvent under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the solid product under vacuum. The product is typically pure enough for most applications without further purification.

-

FTIR (cm⁻¹): ~3320 (N-H stretch), ~1640 (C=O stretch, urea).

-

¹H NMR: Confirm the presence of resonances for both the isopentyl and phenyl groups, along with the N-H protons.

-

Reaction with Water: Hydrolysis

The reaction of isocyanates with water is a critical process, often being a competing side reaction in urethane synthesis but also the primary reaction in the formation of polyurethane foams.[18]

Mechanism: 1-Isocyanato-3-methylbutane reacts with water in a two-step process:

-

Carbamic Acid Formation: Water acts as a nucleophile, adding to the isocyanate to form an unstable isopentylcarbamic acid intermediate.[19]

-

Decarboxylation: The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) and forming the corresponding primary amine (3-methyl-1-butanamine).[20]

The newly formed primary amine is highly reactive and will immediately react with another molecule of 1-isocyanato-3-methylbutane to form 1,3-diisopentylurea.[21] Therefore, two moles of isocyanate are consumed for every mole of water.[15]

Kinetics: The hydrolysis reaction is generally slower than aminolysis but can be catalyzed by acids or bases, particularly tertiary amines.[22] The rate increases with temperature and water concentration.[21]

Caption: Reaction pathway for the hydrolysis of 1-isocyanato-3-methylbutane.

Reaction with Thiols: Thiocarbamate Synthesis

The reaction with thiols (mercaptans) produces thiocarbamates. While structurally similar to alcohols, thiols are generally less reactive towards isocyanates in uncatalyzed reactions.[3]

Mechanism & Kinetics: The sulfur atom of the thiol acts as the nucleophile. The lower basicity of the thiol compared to an alcohol makes the uncatalyzed reaction slower. However, the reaction is highly susceptible to base catalysis. Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tertiary amines can deprotonate the thiol to form a highly nucleophilic thiolate anion, which then rapidly attacks the isocyanate.[23][24] This catalytic pathway makes the thiol-isocyanate reaction a "click" reaction—fast, efficient, and high-yielding.[25]

Experimental Protocol: Synthesis of S-Isopentyl Phenylcarbamothioate

-

Reagent Preparation:

-

In a dry 50 mL flask under nitrogen, dissolve thiophenol (1.0 g, 9.1 mmol) in 20 mL of anhydrous THF.

-

Add DBU (0.14 g, 0.91 mmol, 0.1 eq.) as the catalyst.

-

-

Reaction Execution:

-

Cool the solution to 0 °C.

-

Add 1-isocyanato-3-methylbutane (1.03 g, 9.1 mmol, 1.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Work-up and Characterization:

-

Monitor the reaction via TLC or FTIR for the disappearance of the isocyanate.

-

Once complete, dilute the mixture with ethyl acetate and wash with 1M HCl, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography on silica gel.

-

FTIR (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, thiocarbamate).

-

Potential Side Reactions

Under certain conditions, particularly with excess isocyanate, high temperatures, or specific catalysts, the primary products (urethanes and ureas) can react further.

-

Allophanate Formation: Urethanes can react with another isocyanate molecule to form an allophanate. This reaction is typically reversible and favored by high temperatures and Lewis acid catalysts.[26][27]

-

Biuret Formation: Similarly, ureas can react with an additional isocyanate to yield a biuret. This reaction introduces a branch point in polymer chains.[27]

-

Trimerization: Isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring. This reaction is catalyzed by strong bases like sodium methoxide or specific tertiary amines.[21]

Caption: Overview of primary reactions and potential side reactions of isocyanates.

Toxicological Implications of Reactivity

The high reactivity of isocyanates is also the source of their toxicity. 1-Isocyanato-3-methylbutane is classified as a hazardous substance.[28]

Mechanism of Toxicity: The electrophilic isocyanate group reacts readily with biological nucleophiles found in the body, such as the amine (-NH₂) groups in proteins (e.g., lysine residues), sulfhydryl (-SH) groups (e.g., cysteine), and hydroxyl (-OH) groups.[29][30] This non-specific covalent modification of essential biomolecules can disrupt their function, leading to cellular damage and triggering an immune response. Inhalation is a primary route of exposure, and reaction with proteins in the respiratory tract can lead to respiratory sensitization and occupational asthma.[31][32]

Conclusion

1-Isocyanato-3-methylbutane exhibits a rich and predictable reactivity profile governed by the electrophilic nature of its isocyanate functional group. Its reactions with amines are exceedingly rapid, while reactions with alcohols and thiols can be effectively controlled and accelerated through catalysis. The reaction with water, leading to decarboxylation and urea formation, is a key consideration in many applications. A thorough understanding of these primary reaction pathways, along with potential side reactions, is essential for researchers and developers to effectively and safely utilize this compound in the synthesis of novel materials, pharmaceuticals, and other chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. poliuretanos.net [poliuretanos.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wernerblank.com [wernerblank.com]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 13. mt.com [mt.com]

- 14. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 15. pcimag.com [pcimag.com]

- 16. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Isocyanate - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 22. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. rsc.org [rsc.org]

- 25. upcommons.upc.edu [upcommons.upc.edu]

- 26. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Butane, 1-isocyanato-3-methyl- | C6H11NO | CID 6451294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 30. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1-isocyanato-3-methylbutane safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 1-Isocyanato-3-methylbutane for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-isocyanato-3-methylbutane (also known as isobutyl isocyanate). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as self-validating systems, emphasizing the causality behind each safety recommendation.

Compound Identification and Core Properties

1-Isocyanato-3-methylbutane is a reactive chemical intermediate frequently utilized in organic synthesis. Its isocyanate functional group (-N=C=O) is highly electrophilic, making it a valuable reagent but also the primary source of its hazardous properties. Understanding its fundamental characteristics is the first step in establishing a robust safety protocol.

| Property | Value | Source |

| IUPAC Name | 1-isocyanato-3-methylbutane | [1][2] |

| Synonyms | Isobutyl isocyanate, Isocyanic acid, isopentyl ester | [1][2] |

| CAS Number | 1611-65-0 | [1][2][3] |

| Molecular Formula | C6H11NO | [1][2][3][4] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Flammable liquid and vapor | [1] |

| Boiling Point | 130.8°C at 760 mmHg | [5] |

| Flash Point | 32.3°C | [5] |

| Density | 0.87 g/cm³ | [5] |

Hazard Analysis: The Isocyanate Threat

The primary threat from isocyanates, including 1-isocyanato-3-methylbutane, stems from their high reactivity, particularly towards nucleophiles like water, amines, and alcohols. This reactivity is the basis for their utility in forming polyurethane polymers but also underlies their significant health risks.[6][7]

Health Hazards

Exposure to isocyanates can cause severe health effects, with the respiratory system being a primary target.[8][9] The GHS classification for 1-isocyanato-3-methylbutane underscores its multifaceted risk profile.[1]

-

Respiratory Sensitization: This is the most severe health effect. Inhaling isocyanate vapors can lead to asthmatic-like symptoms, including chest tightness, wheezing, and shortness of breath.[6][9][10] Once an individual is sensitized, subsequent exposure to even minute concentrations can trigger a severe asthmatic reaction.[9][10]

-

Skin Sensitization and Irritation: Direct contact can cause skin irritation, rashes, and blistering.[6][9] Prolonged or repeated contact can lead to allergic skin reactions (contact dermatitis).[9][10] Research indicates that skin contact can contribute to respiratory sensitization.[9]

-

Eye Damage: The compound is classified as causing serious eye damage.[1] Contact can result in pain, redness, and potentially loss of vision.[11]

-

Acute Toxicity: 1-isocyanato-3-methylbutane is harmful if inhaled, swallowed, or in contact with skin.[1]

Physicochemical Hazards

-

Flammability: As a flammable liquid with a relatively low flash point, it poses a significant fire risk.[1][12] Vapors can travel to an ignition source and flash back.[13]

-

Reactivity and Incompatibility: It reacts violently with water, releasing flammable or toxic gases.[7][12] This reaction also produces carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[7][14][15] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[7][11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the first and most effective line of defense, supplemented by rigorous PPE protocols.

Engineering Controls: The Primary Barrier

-

Ventilation: All handling of 1-isocyanato-3-methylbutane must occur in a certified chemical fume hood with sufficient exhaust ventilation to minimize vapor concentrations.[12][16] The system should be designed to prevent the accumulation of flammable vapors.

-

Isolation: Where feasible, isolate processes involving this chemical.[16] This can be achieved through the use of glove boxes or dedicated, restricted-access areas.

-

Process Controls: Use the smallest quantities necessary for the experiment. Keep containers tightly closed when not in use.[13][17]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against residual exposure and in case of emergencies.[18]

-

Respiratory Protection: Due to the risk of sensitization, respiratory protection is critical. A full-face respirator with organic vapor cartridges is recommended.[6][18][19] For higher concentrations or in situations with potential for significant release (e.g., spills), a supplied-air respirator is necessary. Note that standard organic vapor cartridges have a limited lifespan and must be replaced on a strict schedule.[19]

-

Hand Protection: Standard disposable latex gloves are not suitable. Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn.[6][18] Gloves should be inspected before each use and disposed of immediately after contamination.

-

Eye and Face Protection: If a full-face respirator is not used, chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[16][18][19]

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, disposable coveralls that prevent skin contact are recommended.[6][18]

Workflow for PPE Selection

Safe Handling and Storage Protocols

Handling

-

Preparation: Before starting, ensure the fume hood is functioning correctly, all necessary PPE is available and inspected, and an emergency spill kit is accessible.

-

Grounding: Metal containers and transfer lines must be grounded and bonded to prevent static electricity discharge, which can be an ignition source.[12][17]

-

Inert Atmosphere: For reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Tool Selection: Use only non-sparking tools and explosion-proof equipment.[12][13]

-

Hygiene: Do not eat, drink, or smoke in the work area.[12] Wash hands and face thoroughly after handling the chemical, even if no direct contact occurred.[12][16]

Storage

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[12][13]

-

Protect from atmospheric moisture.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][17]

-

Store separately from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents.[7][12]

-

Keep storage quantities to a minimum.

Emergency Procedures: A Self-Validating System

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

First Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate safely.

-

Inhalation: Move the person to fresh air immediately.[10][20] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][21]

-

Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[20][21] Seek medical attention if irritation or a rash develops.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[20][22] Remove contact lenses if it is safe to do so.[20] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11][22] Rinse the mouth with water.[21] Seek immediate medical attention.

Spill Response Protocol

A spill must be cleaned up immediately by trained personnel wearing appropriate PPE.[23]

For Minor Spills (inside a fume hood):

-

Alert & Isolate: Alert others in the immediate area.[24] Ensure the area is isolated.

-

PPE: Don appropriate PPE, including a full-face respirator, chemical-resistant gloves, and protective clothing.

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite.[14][23] Do not use combustible materials like sawdust.[23]

-

Collect: Carefully sweep or shovel the absorbed material into an open-top container.[14]

-

Decontaminate: Wipe the spill area with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2% liquid detergent, and water.[14]

-

Dispose: Label the container with the contents and "Hazardous Waste." Leave the container unsealed in a well-ventilated area (like the back of a fume hood) for at least 48 hours to allow for the safe venting of any carbon dioxide gas generated from the reaction with residual moisture.[14][15][23]

For Major Spills (outside a fume hood or a large volume):

-

Alert: Activate the fire alarm and notify emergency response personnel (e.g., institutional EHS).

-

Isolate: If safe to do so, close doors to the affected area to contain vapors.

-

Do Not Re-enter: Only trained and properly equipped emergency responders should handle major spills.

Spill Response Decision Tree

Waste Disposal

All waste containing 1-isocyanato-3-methylbutane, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

-

Containers: As mentioned, containers holding spill cleanup materials must be left open to vent CO₂.[14] After venting, they can be loosely sealed, labeled, and disposed of through your institution's hazardous waste management program.

-

Empty Containers: "Empty" containers may retain hazardous residues. They should be triple-rinsed with a suitable solvent (e.g., toluene or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The safe handling of 1-isocyanato-3-methylbutane is not merely a matter of following steps but of understanding the chemical's inherent reactivity and potential for harm. By integrating robust engineering controls, meticulous personal protective equipment protocols, and well-rehearsed emergency procedures, research and development professionals can mitigate the risks associated with this valuable but hazardous compound. This guide serves as a foundational document, but it must be supplemented by institution-specific training and a proactive culture of safety.

References

-

Sysco Environmental. What PPE is required when working with isocyanates?[Link]

-

Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.[Link]

-

Government of Canada. Isocyanates: Control measures guideline.[Link]

-

Safe Work Australia. Guide to handling isocyanates.[Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.[Link]

-

New Jersey Department of Health. Hazard Summary: Isobutyl Isocyanate.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6451294, 1-isocyanato-3-methylbutane.[Link]

-

3M. Safety Data Sheet: 3M™ Plastic Bonding Adhesive 2665.[Link]

-

Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate (ISO or A).[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759378, 1-Isocyano-3-methylbutane.[Link]

-

International Labour Organization. ICSC 0004 - Methyl Isocyanate.[Link]

-

GAF. M-Thane Part B SDS 2063B.[Link]

-

American Chemistry Council. MDI Video - Part Six - Emergency Response.[Link]

-

Gaco Western LLC. Safety Data Sheet: Isocyanate Component A.[Link]

-

University of North Carolina at Chapel Hill. Incidental Spill Cleanup Procedures.[Link]

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.[Link]

-

Airgas. Safety Data Sheet: 3-Methyl-1-Butene.[Link]

-

University of Oklahoma. Spill Control/Emergency Response.[Link]

-

PubChemLite. 1-isocyanato-3-methylbutane (C6H11NO).[Link]

-

P&S Chemicals. Product information, 1-Isocyanato-3-methylbutane.[Link]

Sources

- 1. Butane, 1-isocyanato-3-methyl- | C6H11NO | CID 6451294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 1-isocyanato-3-methylbutane CAS#: 1611-65-0 [m.chemicalbook.com]

- 4. PubChemLite - 1-isocyanato-3-methylbutane (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. compositesone.com [compositesone.com]

- 7. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. gaf.com [gaf.com]

- 9. gaco.com [gaco.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]

- 12. nj.gov [nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fsi.co [fsi.co]

- 15. youtube.com [youtube.com]

- 16. lakeland.com [lakeland.com]

- 17. fishersci.com [fishersci.com]

- 18. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 19. canada.ca [canada.ca]

- 20. aksci.com [aksci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. actsafe.ca [actsafe.ca]

- 24. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Introduction: Unveiling the Molecular Signature of Isobutyl Isocyanate

An In-Depth Technical Guide to the Spectroscopic Analysis of Isobutyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Isobutyl isocyanate (CAS No. 1873-29-6) is a valuable chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty organic compounds.[1][2] Its utility stems from the highly reactive isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles like alcohols, amines, and water.[2] The precise structure and purity of this reagent are paramount for ensuring the desired reaction outcomes, making its thorough characterization a critical aspect of quality control and process development.

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate the structure of isobutyl isocyanate (C₅H₉NO, Molecular Weight: 99.13 g/mol ).[1][3][4] We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on interpreting the spectral features to build a complete, validated molecular portrait.

A Critical Note on Safety: Isobutyl isocyanate is a highly flammable and reactive liquid.[5][6] It is toxic if inhaled, ingested, or absorbed through the skin and can cause severe irritation to the eyes and respiratory tract.[5][6][7] This compound reacts violently with water.[2][7] All handling must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of isobutyl isocyanate is expected to show three distinct signals corresponding to the three unique proton environments in the isobutyl group. The electron-withdrawing nature of the isocyanate group will deshield the adjacent methylene protons, causing them to appear at a higher chemical shift (further downfield).

Expected ¹H NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Integration |

| (CH₃)₂CH - | ~1.8 - 2.0 | Multiplet (Nonet) | ~6.7 | 1H |

| -CH₂ -NCO | ~3.1 - 3.3 | Doublet | ~6.7 | 2H |

| (CH₃ )₂CH- | ~0.9 - 1.0 | Doublet | ~6.7 | 6H |

Causality Behind the Assignments:

-

The -CH₂-NCO protons are directly attached to the nitrogen-bearing carbon, placing them closest to the deshielding isocyanate group. They are split into a doublet by the single adjacent methine proton.

-

The (CH₃)₂CH- proton (methine) is split by the six equivalent protons of the two methyl groups and the two protons of the methylene group, theoretically resulting in a complex multiplet (a nonet).

-

The (CH₃)₂CH- protons are the most shielded (upfield) as they are furthest from the isocyanate group. They appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct look at the carbon backbone of the molecule. A key feature is the highly deshielded signal of the isocyanate carbon, which typically appears well above 120 ppm.

Expected ¹³C NMR Spectral Data:

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |

| -N=C =O | ~123 - 126 |

| -C H₂-NCO | ~50 - 52 |

| (C H₃)₂C H- | ~27 - 29 |

| (C H₃)₂CH- | ~19 - 21 |

Causality Behind the Assignments:

-

The isocyanate carbon (-N=C=O) is double-bonded to two electronegative atoms (N and O), resulting in significant deshielding and a large downfield chemical shift.[9]

-

The methylene carbon (-CH₂-NCO) is directly attached to the nitrogen and experiences moderate deshielding.

-

The methine and methyl carbons of the isobutyl group are in a more alkane-like environment and appear at correspondingly higher field (lower ppm values).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

In a well-ventilated fume hood, carefully dissolve approximately 10-20 mg of isobutyl isocyanate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be of high purity and stored over molecular sieves to prevent reaction with the isocyanate.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. For isobutyl isocyanate, the spectrum is dominated by the exceptionally strong and sharp absorption band of the isocyanate group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2250 - 2285 | -N=C=O Asymmetric Stretch | Very Strong, Sharp |

| ~2960 - 2870 | C-H Alkyl Stretch | Strong |

| ~1470 - 1450 | C-H Alkyl Bend (Asymmetric) | Medium |

| ~1385 - 1365 | C-H Alkyl Bend (Symmetric, gem-dimethyl split) | Medium |

Causality Behind the Signature Peak:

-

The asymmetric stretch of the cumulene system (-N=C=O) results in a very large change in the dipole moment, leading to a highly intense absorption.[10] This peak is located in a region of the IR spectrum that is relatively free of other common absorptions, making it a definitive diagnostic marker for the presence of an isocyanate.

Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.[9]

-

-

Sample Analysis:

-

In a fume hood, carefully place a single drop of isobutyl isocyanate onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal immediately after analysis using a suitable solvent (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry cloth.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization):

| m/z | Ion | Identity | Relative Abundance |

| 99 | [M]⁺˙ | Molecular Ion | Medium |

| 57 | [C₄H₉]⁺ | Isobutyl Cation | High |

| 56 | [C₄H₈]⁺˙ | Isobutene Radical Cation | High (Base Peak) |

| 43 | [C₃H₇]⁺ | Isopropyl Cation | Medium |

| 42 | [C₃H₆]⁺˙ | Propene Radical Cation | High |

| 41 | [C₃H₅]⁺ | Allyl Cation | High |

Causality Behind the Fragmentation:

-

Molecular Ion (m/z 99): The presence of this peak confirms the molecular weight of isobutyl isocyanate.[4][11]

-

Loss of NCO (m/z 57): Cleavage of the C-N bond results in the stable isobutyl cation.

-

McLafferty Rearrangement (m/z 56): A common fragmentation pathway for compounds with a gamma-hydrogen relative to a carbonyl-like group. This involves the transfer of a hydrogen from a methyl group to the oxygen atom, followed by cleavage to form the stable isobutene radical cation (often the base peak) and isocyanic acid (HNCO).

-

Further Fragmentation (m/z 43, 41): The isobutyl cation (m/z 57) can further fragment to produce the isopropyl cation (m/z 43) or the allyl cation (m/z 41).

Visualization of Fragmentation

Caption: Proposed EI-MS fragmentation pathway for isobutyl isocyanate.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of isobutyl isocyanate in a volatile, inert solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 ppm.

-

-

Instrumentation (GC-MS):

-

The sample is injected into a Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The eluted compound enters the ion source of the Mass Spectrometer.

-

-

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.[9]

-

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A robust structural confirmation relies on the synergy of all three methods. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural elucidation of isobutyl isocyanate.

Conclusion

The spectroscopic analysis of isobutyl isocyanate provides a clear and unambiguous molecular signature. ¹H and ¹³C NMR confirm the isobutyl carbon skeleton and its connectivity to the isocyanate group. IR spectroscopy offers definitive proof of the critical -N=C=O functional group through its intense and characteristic absorption around 2270 cm⁻¹. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns, including a characteristic McLafferty rearrangement. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the high-confidence data essential for their work.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Butyl isocyanate. Retrieved from [Link]

-

New Jersey Department of Health. (2004). HAZARD SUMMARY: ISOBUTYL ISOCYANATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl isocyanate. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Isobutyl isocyanate (C5H9NO). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-isocyanato- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butane, 1-isocyanato- [webbook.nist.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butylisocyanate(1609-86-5) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Isocyanato-3-methylbutane

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 1-isocyanato-3-methylbutane. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes a combined approach of experimental techniques and computational modeling to derive crucial thermodynamic parameters. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the energetic landscape of this reactive isocyanate for process development, safety analysis, and molecular modeling. We will delve into the theoretical underpinnings and practical execution of calorimetric measurements for determining enthalpy of formation and heat capacity, as well as computational chemistry workflows for estimating a complete thermodynamic profile.

Introduction: The Significance of 1-Isocyanato-3-methylbutane and its Thermodynamic Profile

1-Isocyanato-3-methylbutane, also known as isopentyl isocyanate, is an organic compound featuring a reactive isocyanate group (-N=C=O) attached to an isopentyl chain.[1] Isocyanates are a pivotal class of compounds in polymer chemistry, most notably as precursors to polyurethanes.[2] The thermodynamic properties of 1-isocyanato-3-methylbutane are fundamental to understanding its reactivity, stability, and behavior in chemical processes.

A complete thermodynamic profile, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), is essential for:

-

Reaction Engineering: Predicting the heat of reaction for processes involving 1-isocyanato-3-methylbutane, which is crucial for reactor design and thermal management.

-

Chemical Safety: Assessing the potential for runaway reactions and developing robust safety protocols. Isocyanates are known to be highly reactive and can undergo exothermic reactions, particularly with nucleophiles like water and alcohols.[3][4][5][6]

-

Process Optimization: Optimizing reaction conditions to maximize yield and minimize energy consumption.

-

Computational Modeling: Providing accurate parameters for molecular simulations and process modeling, aiding in the prediction of material properties and reaction outcomes.

Due to the inherent reactivity and potential hazards associated with isocyanates, a thorough understanding of their thermodynamic behavior is not just a matter of scientific curiosity but a prerequisite for safe and efficient handling and application.[3][4][6][7]

Foundational Physicochemical Properties

A baseline understanding of the physical properties of 1-isocyanato-3-methylbutane is necessary before delving into its thermodynamic characteristics.

| Property | Value | Source |

| Molecular Formula | C6H11NO | [8][9] |

| Molecular Weight | 113.16 g/mol | [8][9] |

| Boiling Point | 130.8 °C at 760 mmHg | [10] |

| Density | 0.87 g/cm³ | [10] |

| CAS Number | 1611-65-0 | [8][9] |

Experimental Determination of Thermodynamic Properties